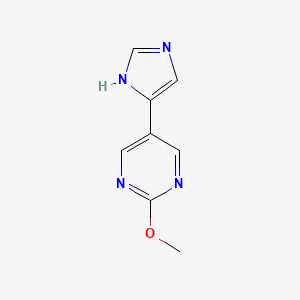
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid, also known as 5-hydroxytryptophan, is a derivative of the amino acid tryptophan. It is a naturally occurring compound found in the seeds of the African plant Griffonia simplicifolia. This compound is a precursor to the neurotransmitter serotonin and is used in various therapeutic applications, including the treatment of depression, anxiety, and sleep disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tryptophan using specific enzymes or chemical reagents. For example, the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, is a biological method . Alternatively, chemical synthesis can be performed using reagents such as sodium nitrite and hydrochloric acid to introduce the hydroxyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce tryptophan hydroxylase, which then converts tryptophan to 5-hydroxytryptophan. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 5-hydroxyindole-2,3-dione.
Reduction: Formation of 5-hydroxy-2,3-dihydroindole.
Substitution: Formation of 5-hydroxy-3-substituted indoles.
科学研究应用
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various indole derivatives.
Biology: Studied for its role in serotonin biosynthesis and its effects on mood regulation.
Medicine: Used in the treatment of depression, anxiety, and sleep disorders due to its role as a serotonin precursor.
Industry: Employed in the production of dietary supplements aimed at improving mood and sleep quality
作用机制
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. Once ingested, it crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form serotonin. Serotonin then exerts its effects by binding to various serotonin receptors, influencing mood, sleep, and appetite .
相似化合物的比较
Similar Compounds
Tryptophan: The parent amino acid from which 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid is derived.
Serotonin: The neurotransmitter produced from this compound.
Melatonin: A hormone synthesized from serotonin, involved in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its dual role as both a metabolic intermediate and a therapeutic agent. Unlike tryptophan, it directly contributes to serotonin synthesis without the need for additional enzymatic steps. Compared to serotonin, it is more stable and can be administered orally as a supplement .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
InChI 键 |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)






![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)

![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)



